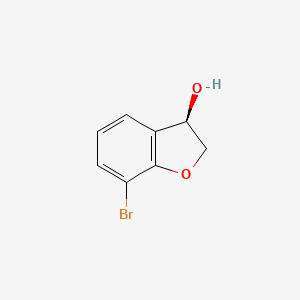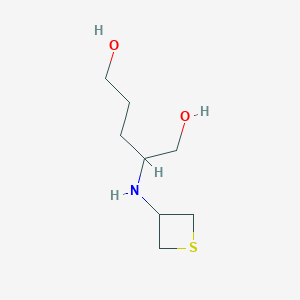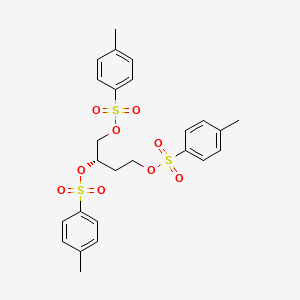
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the dihydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 4-methoxy-2,5-dihydrothiophene-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted thiophenes depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and carboxylate groups can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,5-dihydrothiophene-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and applications.
Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate:
Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate: Contains an aminoanilino group, which can significantly alter its biological activity.
Uniqueness
Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10O3S |
|---|---|
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H10O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H2,1-2H3 |
Clave InChI |
NOAJOWAXUSUFRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(CSC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)





![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)

